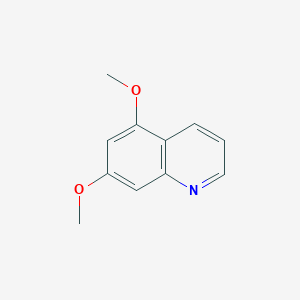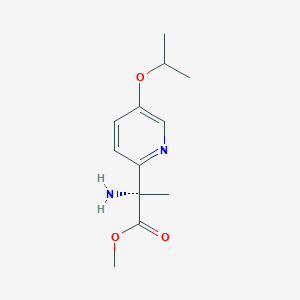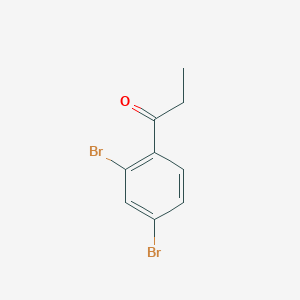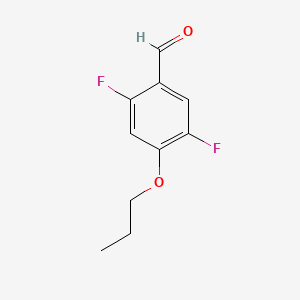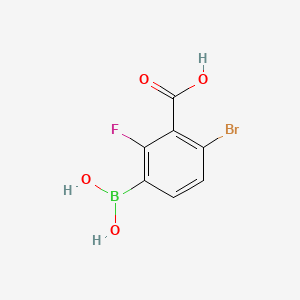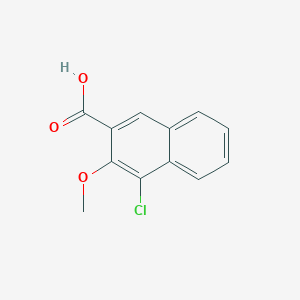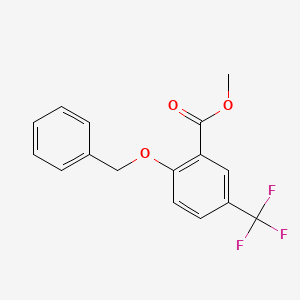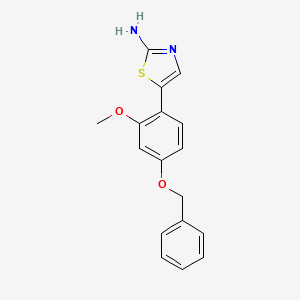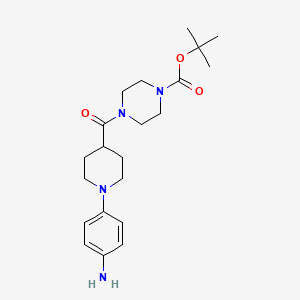
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is studied for its potential to modulate protein-protein interactions. This makes it a valuable tool in the study of cellular processes and signaling pathways.
Medicine
Medically, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to degrade specific proteins involved in cancer progression makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the piperazine ring.
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride salt form.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
The uniqueness of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate lies in its dual ring structure, which provides flexibility and specificity in its interactions with target proteins. This makes it particularly effective in the development of PROTACs and other targeted therapies.
Propiedades
Fórmula molecular |
C21H32N4O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[1-(4-aminophenyl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)28-20(27)25-14-12-24(13-15-25)19(26)16-8-10-23(11-9-16)18-6-4-17(22)5-7-18/h4-7,16H,8-15,22H2,1-3H3 |
Clave InChI |
LEZUSFKEZOQMOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


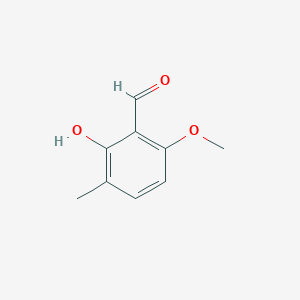
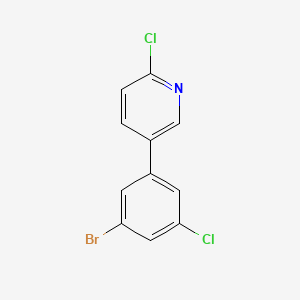

![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
